![molecular formula C12H18N6 B2716877 N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 899974-72-2](/img/structure/B2716877.png)

N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

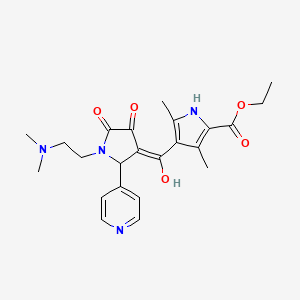

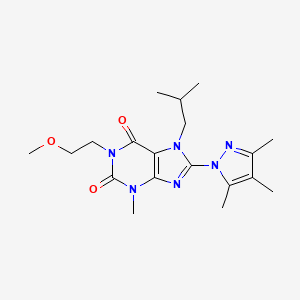

Molecular Structure Analysis

Triazolopyrimidines have a fused ring structure that includes a pyrimidine ring and a 1,2,3-triazole ring . The exact structure of “N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine” would include these rings along with a cyclohexyl group and an ethyl group attached to the nitrogen atoms in the structure.Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

- Synthesis of Tetrahydrotriazolopyrimidinols : Novel compounds synthesized from the three-component reactions involving 1H-1,2,4-triazol-3-amine showed promising antimicrobial and antifungal properties in vitro. The study provides insights into the potential of these heterocyclic compounds for developing new antimicrobial agents (Komykhov et al., 2017).

Antitumor Activities

- Enaminones as Precursors for Antitumor Compounds : Research into enaminones showed their utility in synthesizing N-arylpyrazole-containing compounds with significant antitumor and antimicrobial activities. This highlights the versatility of heterocyclic amines in medicinal chemistry and drug discovery processes (Riyadh, 2011).

Synthesis of Heterocycles

- Novel Triazolopyrimidines Synthesis : A study describes the DMAP catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing innovative synthetic routes for creating complex heterocyclic structures with potential biological applications (Khashi et al., 2015).

Novel Scaffolds for Drug Discovery

- Synthesis of Triazolopyrimidine Scaffolds : The development of a novel library of triazolo[1,5-a]pyrimidine scaffolds through three-component condensation reactions opens new avenues for the discovery of drug candidates with enhanced efficacy and specificity. The research emphasizes the importance of innovative synthetic strategies in generating novel molecular frameworks for pharmacological studies (Karami et al., 2020).

Orientations Futures

The future research on “N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine” could involve studying its synthesis, physical and chemical properties, and potential biological activities. Given the wide range of activities exhibited by other triazolopyrimidines, this compound could be a promising candidate for further investigation .

Mécanisme D'action

Target of Action

Triazole compounds, which include n-cyclohexyl-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, are known to interact with a variety of enzymes and receptors, exhibiting versatile biological activities .

Mode of Action

It’s known that triazole compounds can bind to biological systems, leading to various changes .

Biochemical Pathways

It’s known that triazole compounds can affect multiple pathways, leading to downstream effects .

Result of Action

N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has been evaluated for its antiproliferative activity against several cancer cell lines . The compound demonstrated moderate to good activity against the cancer cell lines selected .

Analyse Biochimique

Biochemical Properties

Similar triazolo[4,5-d]pyrimidine derivatives have been shown to possess antiproliferative activity against several cancer cell lines . These compounds interact with various enzymes and proteins, influencing biochemical reactions within the cell .

Cellular Effects

N-cyclohexyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine may have significant effects on cellular processes. Similar compounds have demonstrated cytotoxic activities against various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been found to induce apoptosis in cancer cells, possibly through the mitochondrial pathway . This involves interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6/c1-2-18-12-10(16-17-18)11(13-8-14-12)15-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJBMUIVINXRTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=NC(=C2N=N1)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2716795.png)

![methyl 2-{[(3-formyl-2-methyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2716801.png)

![N-methyl-3-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B2716803.png)

![N-[4-(1H-Pyrazol-4-yl)butyl]but-2-ynamide](/img/structure/B2716806.png)

![N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2716807.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2716810.png)

![6-Tert-butyl-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716814.png)